The synthesis of BI-891065 involves several key steps that utilize standard organic chemistry techniques. The compound's synthesis is characterized by:
The molecular structure of BI-891065 is characterized by its unique arrangement of atoms that allows it to effectively bind to IAPs. Key structural features include:
Detailed structural data can be obtained from crystallography studies that illustrate how BI-891065 interacts with its targets at the molecular level .
BI-891065 participates in several chemical reactions that are critical for its function:
The mechanism of action for BI-891065 can be summarized as follows:
The physical and chemical properties of BI-891065 include:
These properties are crucial for formulation development in pharmaceutical applications .
BI-891065 has significant potential in scientific research and therapeutic applications:
BI-891065 is a monovalent Smac mimetic (SM) designed to antagonize Inhibitor of Apoptosis Proteins (IAPs), primarily targeting cIAP1 (BIRC2), cIAP2 (BIRC3), and XIAP (BIRC4). IAPs suppress apoptosis by binding to and inhibiting caspases (e.g., caspases-3, -7, and -9) via their Baculoviral IAP Repeat (BIR) domains [1] [3] [9]. The RING domain in cIAP1/2 acts as an E3 ubiquitin ligase, promoting proteasomal degradation of pro-apoptotic factors (e.g., RIPK1) and activating pro-survival NF-κB signaling [1] [8]. Overexpression of IAPs is frequent in cancers (e.g., 85% of bladder cancers express cIAP1) and correlates with poor prognosis and therapy resistance [4] [9]. BI-891065 mimics the N-terminal AVPI motif of endogenous Smac/DIABLO, displacing caspases from IAPs and triggering their degradation (cIAP1/2) or inhibition (XIAP) [1] [5].
Table 1: IAP Family Members Targeted by BI-891065
IAP Member | Gene | Primary Function | Role in Cancer |
---|---|---|---|
cIAP1 | BIRC2 | E3 ubiquitin ligase; Regulates RIPK1 ubiquitylation | Overexpressed in OSCC; Poor prognosis [4] |
cIAP2 | BIRC3 | E3 ubiquitin ligase; NF-κB activation | Amplified in 6.4% of OSCC [4] |
XIAP | BIRC4 | Direct caspase inhibition; Caspase-3/7/9 binding | Chemoresistance in ovarian cancer [8] |
BI-891065 restores caspase activation by counteracting IAP-mediated suppression. Upon mitochondrial outer membrane permeabilization (MOMP), Smac/DIABLO is released and sequesters IAPs, freeing caspases to execute apoptosis [1] [6]. BI-891065 directly binds the BIR3 domain of XIAP, preventing its inhibition of caspase-9 and the downstream effectors caspases-3/7 [5]. In cancer cells, this promotes:
Table 2: Caspases Potentiated by BI-891065-Mediated IAP Antagonism
Caspase | Activation Trigger | Key Substrates | Downstream Effect |
---|---|---|---|
Caspase-9 | Apoptosome (Cytochrome c/APAF-1) | Procaspase-3/7 | Initiator of intrinsic apoptosis |
Caspase-8 | Death-Inducing Signaling Complex (DISC) | BID, Caspase-3 | Extrinsic apoptosis amplification |
Caspase-3/7 | Cleavage by caspase-8/9 | PARP, ICAD | DNA fragmentation, cytoskeletal breakdown |
BI-891065 subverts TNFα’s pro-survival signaling toward apoptosis or necroptosis:
BI-891065’s degradation of cIAP1/2 stabilizes NF-κB-Inducing Kinase (NIK), activating the non-canonical NF-κB pathway. This results in:
When caspase-8 is inhibited (e.g., by mutations or viral inhibitors), BI-891065 shifts cell death to necroptosis:
Resistance mechanisms include:
Table 3: Cell Death Modalities Influenced by BI-891065
Cell Death Type | Key Triggers | Critical Effectors | Role of BI-891065 |
---|---|---|---|
Apoptosis | Caspase-8/9 activation | Caspase-3/7, PARP | Direct promotion via IAP antagonism |
Necroptosis | Caspase-8 inhibition | RIPK3, pMLKL | Backup pathway via RIPK1 activation |
PANoptosis | ZBP1/NLRP3 sensors | Caspase-8, RIPK3, GSDMD | Integrates IAP loss into inflammatory death |
Key Smac Mimetics in Research and Clinical Development
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7